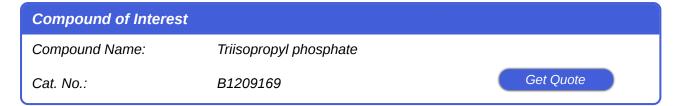


A Technical Guide to the Spectroscopic Analysis of Triisopropyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025



This document provides a comprehensive overview of the key spectroscopic data for **Triisopropyl phosphate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to support researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **Triisopropyl phosphate** (CAS No: 513-02-0, Molecular Formula: C₉H₂₁O₄P, Molecular Weight: 224.23 g/mol).[1][2]

Table 1: ¹H NMR Spectroscopic Data for **Triisopropyl Phosphate**

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~4.7	m (septet of doublets)	J(H,H) ≈ 6.2, J(P,H) ≈ 8.7	СН
~1.3	d (doublet)	J(H,H) ≈ 6.2	СНз

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

Table 2: 13C NMR Spectroscopic Data for Triisopropyl Phosphate



Chemical Shift (ppm)	Assignment
~72	СН
~24	СНз

Note: The CH carbon is coupled to phosphorus, which may result in a doublet.

Table 3: IR Spectroscopic Data for Triisopropyl Phosphate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Strong	C-H stretch (sp³)
~1270	Strong	P=O stretch
~1010	Strong	P-O-C stretch

Source: Data compiled from various spectroscopic databases.[3]

Table 4: Mass Spectrometry Data for Triisopropyl Phosphate

m/z	Relative Intensity	Assignment
224	Moderate	[M] ⁺ (Molecular Ion)
183	High	[M - C₃H₅] ⁺
165	High	[M - C ₃ H ₅ - H ₂ O] ⁺
141	High	[M - C ₆ H ₁₁ O] ⁺
123	High	[(iPrO)₂P(OH)]+
99	Base Peak	[(HO) ₂ P(O)CH(CH ₃)] ⁺

Source: Electron Ionization (EI) Mass Spectrum data from the NIST WebBook.[2]

Experimental Protocols



The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of liquid **Triisopropyl phosphate**.

- Sample Preparation:
 - Prepare a solution by dissolving approximately 5-25 mg of Triisopropyl phosphate for ¹H
 NMR, or 50-100 mg for ¹³C NMR, in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4]
 - Ensure the sample is completely dissolved. If any solid particles are present, filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.[5][6]
 - The final solution height in the NMR tube should be approximately 4-5 cm.[6]
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) for the desired nucleus (¹H or ¹³C).
 - Acquire the spectrum.



- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a neat liquid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.[7]

Sample Preparation:

- Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal.
- Place a single drop of neat Triisopropyl phosphate directly onto the center of the ATR crystal.[8]

Data Acquisition:

- Lower the instrument's pressure arm to ensure good contact between the sample and the crystal, if applicable.
- Acquire the IR spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32)
 to improve the signal-to-noise ratio.
- The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.[9]

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for analyzing a liquid sample using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[10]



Sample Preparation:

- Prepare a dilute solution of Triisopropyl phosphate in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be low, typically in the parts-permillion (ppm) range.
- Transfer the solution to an appropriate autosampler vial.

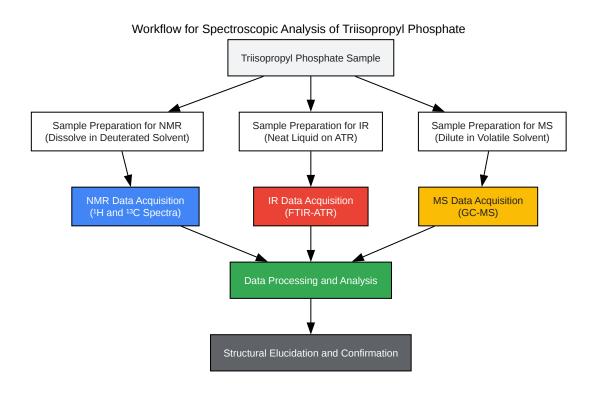
Data Acquisition:

- Set the GC parameters, including the injection volume, inlet temperature, oven temperature program, and column flow rate.
- Set the MS parameters, including the ionization mode (EI), ion source temperature, and mass range to be scanned (e.g., m/z 40-300).
- Tune and calibrate the mass spectrometer according to the manufacturer's instructions to ensure accurate mass assignment.[11]
- Inject the sample into the GC-MS system. The sample will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.
- The molecules are ionized and fragmented in the ion source.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
- The software generates a mass spectrum for the compound as it elutes from the GC column.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical substance like **Triisopropyl phosphate**.





Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of **Triisopropyl Phosphate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Triisopropyl phosphate | C9H21O4P | CID 68188 - PubChem [pubchem.ncbi.nlm.nih.gov]







- 2. Triisopropylphosphate [webbook.nist.gov]
- 3. Triisopropylphosphate [webbook.nist.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. webassign.net [webassign.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uknml.com [uknml.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Triisopropyl Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209169#spectroscopic-data-of-triisopropyl-phosphate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com